molecular formula C10H11Cl B15336600 2-Chloro-6-cyclopropyltoluene CAS No. 1434127-30-6

2-Chloro-6-cyclopropyltoluene

Cat. No.: B15336600
CAS No.: 1434127-30-6
M. Wt: 166.65 g/mol
InChI Key: ZWOLCRFVNPKUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-cyclopropyltoluene is an organic compound characterized by a toluene core substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyltoluene typically involves the chlorination of 6-cyclopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used in the presence of a Lewis acid catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyltoluene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-cyclopropylphenol.

    Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid, 2-chloro-6-cyclopropylbenzoic acid.

    Reduction Reactions: The compound can be reduced to form 2-chloro-6-cyclopropylmethylbenzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

  • 6-Cyclopropylphenol
  • 2-Chloro-6-cyclopropylbenzoic acid
  • 2-Chloro-6-cyclopropylmethylbenzene

Scientific Research Applications

2-Chloro-6-cyclopropyltoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylthiotoluene
  • 2-Chloro-6-nitrotoluene
  • 2,6-Dichlorotoluene

Uniqueness

2-Chloro-6-cyclopropyltoluene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

1434127-30-6

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chloro-3-cyclopropyl-2-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6H2,1H3

InChI Key

ZWOLCRFVNPKUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.